(-)-Lentiginosine

Vue d'ensemble

Description

(-)-Lentiginosine is a naturally occurring alkaloid isolated from the leaves of the plant Rauvolfia yunnanensis. It is known for its potent inhibitory activity against glycosidases, particularly α-glucosidase. This compound has garnered significant attention due to its potential therapeutic applications, especially in the treatment of diabetes and other metabolic disorders.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Lentiginosine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the core structure: This involves the construction of the bicyclic framework through a series of cyclization reactions.

Functional group modifications: Introduction of the necessary functional groups, such as hydroxyl and amino groups, through selective reactions.

Final deprotection: Removal of protecting groups to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, biotechnological approaches, such as microbial fermentation, may be explored to produce the compound on a larger scale.

Analyse Des Réactions Chimiques

Types of Reactions: (-)-Lentiginosine undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: Introduction of different substituents through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their biological activities.

Applications De Recherche Scientifique

(-)-Lentiginosine: Applications in Scientific Research

This compound, the non-natural enantiomer of (+)-lentiginosine, is a synthetic iminosugar with notable biological activities, particularly as a pro-apoptotic inducer in tumor cells . While (+)-lentiginosine is known for its inhibitory effects on amyloglucosidase and Hsp90, this compound exhibits distinct properties, making it valuable in scientific research, especially in cancer studies .

Case Studies

- Leukemia Cells (MOLT-3): In MOLT-3 leukemia cells, this compound induces significant apoptosis by upregulating APAF-1, BIM, and BID gene expression while downregulating BCL-2 and BCL-XL .

- Colon Cancer Cells (HT-29): Similar to leukemia cells, HT-29 colon cancer cells undergo apoptosis with increased expression of APAF-1, BIM, and BID, coupled with decreased expression of BCL-2 and BCL-XL .

- Neuroblastoma Cells (SH-SY5Y): this compound treatment in SH-SY5Y neuroblastoma cells results in a significant increase in BIM and BID expression, leading to apoptosis .

Data Table: Effects of this compound on Apoptotic Gene Expression

| Gene | MOLT-3 | HT-29 | SH-SY5Y |

|---|---|---|---|

| BCL-2 | Downregulated | Downregulated | Downregulated |

| BCL-XL | Downregulated | Downregulated | Downregulated |

| BAX | Upregulated | Upregulated | Upregulated |

| APAF-1 | Upregulated | Upregulated | No Change |

| BIM | Upregulated | Upregulated | Upregulated |

| BID | Upregulated | Upregulated | Upregulated |

Potential Therapeutic Applications

The pro-apoptotic activity of this compound suggests its potential as a therapeutic agent, particularly in cancer therapy . Its ability to induce apoptosis in various tumor cell lines makes it a promising candidate for further investigation. this compound's selective binding to Hsp90 also suggests its utility as a probe for conformational studies on the Hsp90 middle domain .

Advantages

- Low Cytotoxicity: this compound exhibits poor cytotoxicity towards non-transformed cells, suggesting a degree of selectivity for tumor cells .

- Multifunctional Potential: The compound's unique mechanism of action, involving modulation of multiple apoptotic genes, provides a multi-targeted approach to cancer therapy .

Mécanisme D'action

The mechanism of action of (-)-Lentiginosine involves its binding to the active site of glycosidases, thereby inhibiting their activity. This inhibition prevents the breakdown of carbohydrates into glucose, leading to a decrease in blood sugar levels. The molecular targets of this compound include α-glucosidase and other related enzymes involved in carbohydrate metabolism.

Comparaison Avec Des Composés Similaires

(-)-Lentiginosine can be compared with other glycosidase inhibitors such as:

Miglitol: Another α-glucosidase inhibitor used in the treatment of diabetes.

Acarbose: A complex oligosaccharide that inhibits α-glucosidase and is used as an anti-diabetic drug.

Voglibose: A synthetic α-glucosidase inhibitor used to manage postprandial blood glucose levels.

Uniqueness: this compound is unique due to its natural origin and its potent inhibitory activity against glycosidases. Unlike synthetic inhibitors, it offers a natural alternative with potentially fewer side effects.

Activité Biologique

(-)-Lentiginosine, a synthetic iminosugar and enantiomer of the naturally occurring (+)-lentiginosine, has garnered attention for its biological activities, particularly its pro-apoptotic effects on various tumor cell lines. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and recent research findings.

Overview of this compound

This compound is part of the indolizidine alkaloid family and has been studied primarily for its potential therapeutic applications in oncology. Unlike its natural counterpart, this compound exhibits selective cytotoxicity towards cancer cells while sparing non-transformed cells, making it a promising candidate for cancer treatment.

Induction of Apoptosis

Research indicates that this compound induces apoptosis through the intrinsic pathway. Key findings from studies on various tumor cell lines (MOLT-3, HT-29, and SH-SY5Y) demonstrate that treatment with this compound leads to:

- Increased Expression of Caspase-9 : Caspase-9 expression was found to increase significantly (1.5 to 3.1 folds) within 18 hours of treatment .

- Release of Cytochrome c : The compound caused a notable increase in cytoplasmic cytochrome c levels (2.3 to 2.6 folds) .

- Mitochondrial Membrane Potential Collapse : A dose-dependent decrease in mitochondrial membrane potential was observed, indicating mitochondrial dysfunction as a precursor to apoptosis .

Gene Regulation

The apoptotic effect of this compound is also associated with the regulation of Bcl-2 family proteins:

- Downregulation of Anti-apoptotic Genes : Significant downregulation of Bcl-2 and Bcl-xL was noted across the cell lines tested .

- Upregulation of Pro-apoptotic Genes : Genes such as BIM and BID were significantly upregulated, further promoting apoptosis .

Study 1: Apoptosis Induction in Tumor Cell Lines

In a study examining the effects of this compound on three different tumor cell lines, researchers found that:

- MOLT-3 Cells : Approximately 50% hypodiploid nuclei were detected after treatment with 100 µM this compound.

- HT-29 Cells : Similar results were observed with a comparable percentage of hypodiploid nuclei.

- SH-SY5Y Cells : A lower percentage (20%) was noted, indicating variability in susceptibility among different cell types .

Study 2: Inhibition of Hsp90 Activity

This compound has also been reported to inhibit the chaperone activity of Hsp90, which is crucial for maintaining protein homeostasis in cancer cells. This inhibition could contribute to its anti-tumor effects by destabilizing oncogenic proteins reliant on Hsp90 for stability .

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism | Target Cells |

|---|---|---|---|

| This compound | Induces apoptosis | Intrinsic pathway activation | MOLT-3, HT-29, SH-SY5Y |

| (+)-Lentiginosine | Inhibits amyloglucosidase & Hsp90 | Glycosidase inhibition | Various |

Propriétés

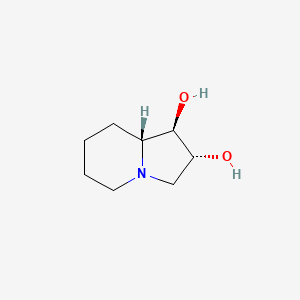

IUPAC Name |

(1R,2R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQECYPINZNWUTE-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(C(C2C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@H]([C@@H]([C@H]2C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154720 | |

| Record name | Lentiginosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125279-72-3 | |

| Record name | (-)-Lentiginosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125279-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lentiginosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lentiginosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.